molecular formula C4H7B B1266235 Bromocyclobutane CAS No. 4399-47-7

Bromocyclobutane

Cat. No. B1266235
CAS RN: 4399-47-7
M. Wt: 135 g/mol
InChI Key: KXVUSQIDCZRUKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bromocyclobutane synthesis involves multiple methodologies, including organometallic approaches and intramolecular cyclization reactions. Notably, commercially available 1-bromobenzocyclobutene has been utilized in organometallic reactions to yield complex cyclic structures, demonstrating the versatility of bromocyclobutane derivatives in synthesis (Ramakrishna & Sharp, 2003). Additionally, an efficient synthesis of 1,1-dibromocyclobutane derivatives showcases the adaptability of cyclobutane frameworks in chemical synthesis, highlighting simple and feasible methods for obtaining high yields (Yao, Yu-ren, & Jia-jia, 2005).

Molecular Structure Analysis

The molecular structure of bromocyclobutane and its derivatives plays a crucial role in their reactivity and application in synthesis. The cyclobutane ring, often involved in reactions leading to complex cyclic and polycyclic structures, is a focal point for molecular structure analysis. Studies involving diastereoselective synthesis and the creation of quaternary stereocenters within the cyclobutane framework provide insights into the structural aspects that influence reactivity and synthesis outcomes (Eisold & Didier, 2015).

Chemical Reactions and Properties

Bromocyclobutane undergoes various chemical reactions, contributing to the synthesis of diverse molecular structures. For instance, the Cu(I)-catalyzed intramolecular C-C coupling of activated methylene compounds with vinyl halides leads to functionalized alkylidenecyclobutanes, highlighting the compound's utility in ring-closure reactions (Chen, Shi, & Li, 2008). Additionally, photochemical routes have been explored for synthesizing hydroxy derivatives of aminocyclobutane, demonstrating the potential for creating structurally diverse and functionally rich cyclobutane derivatives (Chang et al., 2018).

Physical Properties Analysis

The physical properties of bromocyclobutane, such as boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are essential for determining the compound's behavior in different solvents and reaction conditions, which is crucial for designing and optimizing synthesis protocols. However, detailed analyses focusing specifically on the physical properties of bromocyclobutane in the context of recent scientific research are limited in the provided literature.

Chemical Properties Analysis

Bromocyclobutane's chemical properties, including reactivity with various reagents, stability under different conditions, and participation in cycloaddition reactions, are central to its application in organic synthesis. The compound's ability to engage in diastereoselective and enantioselective reactions, as well as its utility in constructing cyclobutane rings and derivatives, exemplifies its chemical versatility (Boswell et al., 2023).

Scientific Research Applications

1. Microwave Spectrum Analysis

Rothschild and Dailey (1962) explored the microwave spectrum of bromocyclobutane, observing rotational transitions in various isotopic species. They measured rotational constants and provided a set of structural parameters, which are significant in understanding the molecular structure and behavior of bromocyclobutane in different states (Rothschild & Dailey, 1962).

2. Vibrational Spectra and Structure

Durig and Green (1967) conducted a comprehensive study on the vibrational spectra and structure of bromocyclobutane. They recorded infrared spectra in various phases and interpreted these by considering the molecules' symmetry and frequency assignments. This research is crucial for understanding the molecular dynamics and structural characteristics of bromocyclobutane (Durig & Green, 1967).

3. Conformational Analysis

In a study by Rothschild (1966), the existence of different conformers in bromocyclobutane was examined through the temperature dependence of infrared spectra. This research provides insights into the conformational flexibility and energy states of bromocyclobutane molecules (Rothschild, 1966).

4. Thermal Decomposition

King and Gilbert (1980) investigated the thermal unimolecular decomposition of bromocyclobutane. Their findings are significant for understanding the stability and decomposition pathways of this compound under varying temperature conditions (King & Gilbert, 1980).

5. Chemical Synthesis Applications

Research by Ramakrishna and Sharp (2003) demonstrates the utility of bromocyclobutane in chemical synthesis. They showed how it can be converted into various organic compounds, highlighting its versatility in synthetic chemistry applications (Ramakrishna & Sharp, 2003).

6. Spectroscopic Studies for Conformational Stability

Durig et al. (2009) conducted variable temperature infrared spectroscopy studies on bromocyclobutane. Their research offers valuable information on the conformational stability and vibrational assignments of bromocyclobutane, contributing to a deeper understanding of its physical properties (Durig et al., 2009).

Safety And Hazards

Bromocyclobutane is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be used only in well-ventilated areas and personal protective equipment should be worn when handling it .

Future Directions

While specific future directions for Bromocyclobutane were not found in the search results, it’s worth noting that similar compounds, such as Bicyclobutanes, have seen a resurgence of interest due to their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature . They have transitioned from curiosities of physical organic chemistry to modular building blocks for synthesis .

properties

IUPAC Name

bromocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c5-4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVUSQIDCZRUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196010
Record name Bromocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromocyclobutane

CAS RN

4399-47-7
Record name Bromocyclobutane
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Record name Bromocyclobutane
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Record name Bromocyclobutane
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Record name Bromocyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
348
Citations
WG Rothschild, BP Dailey - The Journal of Chemical Physics, 1962 - pubs.aip.org
Rotational transitions of four isotopic species of bromocyclobutane have been observed. For C 4 H 7 Br 79 ,[Complex chemical formula]or[Complex chemical formula]the rotational …
Number of citations: 113 pubs.aip.org
WG Rothschild - The Journal of Chemical Physics, 1966 - pubs.aip.org
The infrared spectra of bromocyclobutane and chlorocyclobutane vapor between 250 and 3100 cm −1 are reported as a function of temperature between 30 and 172C. The spectra of …
Number of citations: 52 pubs.aip.org
WG Rothschild - The Journal of Chemical Physics, 1966 - pubs.aip.org
The infrared spectra of the liquid and the vapor and the Raman spectra of the liquid of bromocyclobutane and chlorocyclobutane are reported. The 30 fundamentals of each halide are …
Number of citations: 33 pubs.aip.org
JR Durig, WH Green - The Journal of Chemical Physics, 1967 - pubs.aip.org
… {j'-bromocyclobutane-d., and a,tJ,tJ,tJ',tJ'-bromocyclobutane-ds … of bromocyclobutane and tJ,tJ,tJ' ,tJ'-bromocyclobutane-d. … four isotopic species of bromocyclobutane in the liquid state …
Number of citations: 63 pubs.aip.org
KD King, RG Gilbert - International Journal of Chemical …, 1980 - Wiley Online Library
… parameters for bromocyclobutane are compared with those for HX elimination from related halides in Table 11. We note that the observed activation energy for bromocyclobutane is e3.…
Number of citations: 5 onlinelibrary.wiley.com
JR Durig, TS Little, MJ Lee - Journal of Raman spectroscopy, 1989 - Wiley Online Library
… increase and thus the energy difference for bromocyclobutane should be less than that for … energy difference between the two conformations of bromocyclobutane, we have carried out …
CS Blackwell, LA Carreira, JR Durig… - The Journal of …, 1972 - pubs.aip.org
The infrared spectra of chlorocyclobutane, bromocyclobutane, and cyanocyclobutane have been recorded in the range 200–33 cm −1 . Under high resolution each of the spectra in this …
Number of citations: 72 pubs.aip.org
T Jonvik, K Griesbaum - Journal of Molecular Structure, 1988 - Elsevier
The purpose of this work is to give further insight in the structural effects of substitution on cyclobutane rings. In recent in Page 1 Journal of Moleculur Structure, 172 (1988) 203-211 …
Number of citations: 9 www.sciencedirect.com
MR Rifi - Journal of the American Chemical Society, 1967 - ACS Publications
… Thus one is led to predict that the electrolysis of l-chloro-3bromocyclobutane at a controlled potential of about — 2.0 v (see) should lead to the formation of bicyclobutane. Indeed, when …
Number of citations: 127 pubs.acs.org
M áLiliana Graziano, M áRosaria Iesce - Journal of the Chemical …, 1997 - pubs.rsc.org
… -pair 11, as observed in bromination of some bicyclobutane derivatives.¶¶,22 The carbocation intermediate 10, for reaction with bromide, could lead to MeBr and the bromocyclobutane …
Number of citations: 1 pubs.rsc.org

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